molecular formula C7H8F3N3 B14281817 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B14281817
M. Wt: 191.15 g/mol
InChI Key: KXWWLYSWKGXTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a fused bicyclic system, comprising an imidazole ring and a partially saturated pyridine, which is further functionalized with a trifluoromethyl (CF3) group. The trifluoromethyl group is a critical pharmacophore known to profoundly influence a compound's properties, including its metabolic stability, membrane permeability, and overall binding affinity to biological targets . This combination of features makes this compound a valuable intermediate for the design and synthesis of novel bioactive molecules. Researchers primarily utilize this core structure as a building block for developing potential therapeutics. While specific biological data for this exact analog is not available in the public domain, compounds based on the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold are frequently explored in central nervous system (CNS) drug discovery . Furthermore, the broader class of trifluoromethylpyridine (TFMP) derivatives has established itself in the pharmaceutical industry, with applications in antivirals and antitumour agents . The mechanism of action for derivatives of this compound can vary widely based on the final structure but often involves interaction with enzyme active sites or cellular receptors due to the electron-deficient nature of the pyridine and imidazole rings. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-1-4-5(2-11-6)13-3-12-4/h3,6,11H,1-2H2,(H,12,13)

InChI Key

KXWWLYSWKGXTCP-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1N=CN2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Diaminopyridine with Trifluoromethyl Carbonyl Compounds

A foundational method involves the cyclocondensation of 3,4-diaminopyridine with trifluoromethyl-containing carbonyl precursors. This approach, adapted from zinc triflate-catalyzed imidazo[4,5-c]pyridine syntheses, utilizes aldehydes or ketones bearing trifluoromethyl groups to form the imidazole ring. For example, reacting 3,4-diaminopyridine with trifluoroacetaldehyde in methanol under reflux conditions in the presence of 10 mol% zinc triflate yields the imidazo[4,5-c]pyridine core. Subsequent hydrogenation over palladium on carbon (Pd/C) at 50 psi H₂ saturates the pyridine ring, producing the tetrahydro derivative. This method achieves moderate yields (45–60%) but requires careful control of reaction time to avoid over-reduction.

Post-Cyclization Trifluoromethylation

Alternative strategies introduce the trifluoromethyl group after constructing the imidazopyridine scaffold. For instance, lithiation at the 6-position of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine using lithium diisopropylamide (LDA) at −78°C, followed by quenching with trifluoromethyl iodide (CF₃I), affords the target compound in 35–40% yield. However, this route faces challenges with regioselectivity, as competing reactions at the 2- and 6-positions can occur. Recent advances employ copper-mediated trifluoromethylation with Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole), improving yields to 55% while minimizing side products.

Hydrogenation of Pre-Functionalized Imidazo[4,5-c]pyridines

Partial hydrogenation of pre-functionalized imidazo[4,5-c]pyridines offers another pathway. Starting from 6-(trifluoromethyl)imidazo[4,5-c]pyridine, catalytic hydrogenation using Raney nickel in ethanol under 30 psi H₂ selectively reduces the pyridine ring without affecting the imidazole or trifluoromethyl group. This method achieves high selectivity (90%) but requires stringent exclusion of oxygen to prevent catalyst poisoning.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. Zinc triflate, used in cyclocondensation reactions, enhances electrophilic activation of carbonyl compounds, reducing reaction times from 24 hours to 6–8 hours. Polar aprotic solvents like dimethylformamide (DMF) improve yields by stabilizing intermediates, whereas protic solvents (e.g., methanol) favor cyclization but may lead to byproduct formation.

Temperature and Pressure Control

Hydrogenation steps require precise temperature modulation. Lower temperatures (25–40°C) prevent over-reduction of the imidazole ring, while higher pressures (50–60 psi H₂) accelerate saturation of the pyridine moiety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 45–60 One-pot synthesis; minimal purification Requires high-purity starting materials
Post-cyclization CF₃ addition 35–55 Flexibility in CF₃ positioning Regioselectivity challenges
Hydrogenation of pre-functionalized intermediates 70–85 High selectivity; scalable Sensitivity to oxygen and moisture

Data synthesized from.

Structural Modifications and Derivatives

Modification of the 6-(trifluoromethyl) group enables access to pharmacologically relevant derivatives. For example, nucleophilic displacement of a 6-chloro intermediate with potassium trifluoromethanesulfonate introduces the CF₃ group in 65% yield. Additionally, N-alkylation at the 1-position using benzyl bromide or acetyl chloride diversifies the scaffold while retaining the trifluoromethyl moiety.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially inhibiting enzymatic activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

The following analysis compares 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Variations in Imidazo[4,5-C]pyridine Derivatives
Compound Name Substituent(s) Molecular Formula CAS Number Key Properties/Activity Reference
This compound -CF₃ at position 6 C₉H₁₀F₃N₃ Not explicitly provided* High lipophilicity (logP ~2.5), potential CNS penetration, metabolic resistance due to -CF₃ group.
4-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine -CF₃-phenyl at position 4 C₁₃H₁₂F₃N₃ 477871-72-0 Enhanced aromatic interactions, higher molecular weight (267.26 g/mol), reduced solubility in aqueous media.
4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine -Cl-phenyl at position 4 C₁₂H₁₂ClN₃ 4875-40-5 Moderate lipophilicity (logP ~2.1), potential halogen bonding with targets, lower metabolic stability.
(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid -CH₃ and -COOH at positions 4/6 C₉H₁₃N₃O₂ 1150644-61-3 Improved solubility (carboxylic acid), chiral center enables stereoselective target interactions.

Key Observations :

  • Trifluoromethyl vs. Phenyl Substituents : The -CF₃ group in the target compound offers stronger electron-withdrawing effects compared to -Cl or phenyl groups, which may enhance binding to electron-rich pockets in enzymes or receptors .
Heterocyclic Core Modifications
Compound Name Core Structure Key Features Biological Relevance Reference
This compound Imidazo[4,5-C]pyridine Two nitrogen atoms in the fused ring system; moderate basicity (pKa ~7.5). Suitable for histamine or P2X7 receptors
6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine Pyrazolo[3,4-C]pyridine Three nitrogen atoms; higher polarity (logP ~1.8) due to pyrazole ring. Potential kinase inhibition
(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-C]pyridin-5-yl)methanone (Compound 35) Triazolo[4,5-C]pyridine Four nitrogen atoms; high potency (P2X7 ED₅₀ = 0.07 mg/kg in rats), improved solubility via fluoropyrimidine. Advanced preclinical P2X7 antagonist

Key Observations :

  • Nitrogen Content : Imidazo cores (two nitrogens) balance lipophilicity and polarity, while triazolo cores (three nitrogens) enhance hydrogen-bonding capacity but may reduce CNS penetration due to increased polarity .
  • Biological Activity : Triazolo derivatives (e.g., Compound 35) demonstrate superior P2X7 antagonism compared to imidazo analogs, likely due to additional nitrogen-mediated interactions .
Physicochemical and Pharmacokinetic Properties
Property 6-(Trifluoromethyl)-imidazo[4,5-C]pyridine 4-(2-Chlorophenyl)-imidazo[4,5-C]pyridine Compound 35 (Triazolo)
Molecular Weight (g/mol) ~235 233.7 480.4
logP ~2.5 ~2.1 ~3.2
Solubility (µg/mL) <10 (pH 7.4) <5 (pH 7.4) >50 (pH 7.4)
Metabolic Stability High (CYP450 resistance via -CF₃) Moderate High

Key Observations :

  • The trifluoromethyl group in the target compound improves metabolic stability but reduces solubility compared to triazolo derivatives with fluoropyrimidine substituents .
  • Compound 35’s high solubility and potency highlight the advantage of fluorinated aromatic substituents in balancing pharmacokinetics and efficacy .

Biological Activity

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C14_{14}H12_{12}F3_3N3_3O2_2
  • Molecular Weight : 311.26 g/mol
  • CAS Number : 1784701-58-1

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been studied for its potential as a VEGFR-2 kinase inhibitor , which is crucial in angiogenesis and cancer progression. Research indicates that derivatives of this compound can significantly inhibit VEGFR-2 activity, suggesting potential applications in cancer therapy .

Biological Activities

  • Antiviral Activity : Some studies have highlighted the antiviral properties of related compounds within the imidazo[4,5-C]pyridine class. For instance, derivatives have shown efficacy against HIV and other viral infections by inhibiting viral replication and enhancing host immune responses .
  • Anticancer Properties : The compound's structural features allow it to act as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .

Study 1: VEGFR-2 Inhibition

A study conducted by researchers at Elsevier demonstrated that derivatives of imidazo[4,5-C]pyridine effectively inhibited VEGFR-2 kinase activity. The most potent compound exhibited an IC50_{50} value of 32 μM, indicating strong inhibitory effects on angiogenesis-related pathways .

Study 2: Antiviral Activity Against HIV

In another investigation published in MDPI journals, certain derivatives were tested for their antiviral efficacy against HIV-1. The results indicated an EC50_{50} value of 3.98 μM for one derivative with a favorable therapeutic index (CC50_{50}/EC50_{50} > 105), suggesting its potential as a lead candidate for further development in antiviral therapies .

Research Findings Summary Table

Activity Target IC/EC Value (μM) Reference
VEGFR-2 InhibitionKinase Activity32
Antiviral ActivityHIV-1EC50_{50} = 3.98
NeuroprotectionNeuronal CellsNot specified

Q & A

Q. What are the key synthetic routes for 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step processes, including cyclization, functional group protection, and hydrogenation. For example:

  • Step 1 : Cyclization of precursors using dimethoxymethane and 0.01 M HCl under reflux yields intermediates (~79.5% yield) .
  • Step 2 : Protection with trityl chloride in MeCN and TEA achieves 78.4% yield for tritylated intermediates .
  • Step 3 : Hydrogenation using Pd/C and H₂ in MeOH removes protecting groups (89% yield) .
    Critical Factors :
  • Temperature control during reflux prevents side reactions.
  • Catalyst loading (e.g., 10% Pd/C) and hydrogen pressure influence hydrogenation efficiency.
  • Solvent polarity (MeOH vs. DCM/DMF) affects reaction rates and purity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • TLC Monitoring : Used to track reaction progress (e.g., Rf = 0.1 for intermediates) .
  • NMR Spectroscopy : Confirms structural integrity, including trifluoromethyl group integration and ring proton environments.
  • Mass Spectrometry : Validates molecular weight and isotopic patterns, critical for intermediates like 3.15 .
  • HPLC : Ensures purity (>95%) for pharmacological studies .

Advanced Research Questions

Q. How do structural modifications influence P2X7 receptor affinity and pharmacokinetic properties?

Methodological Answer:

  • SAR Insights :
    • Chiral Centers : Introduction of (S)-configured methyl groups (e.g., compound 35 in ) improves receptor occupancy (ED₅₀ = 0.07 mg/kg in rats) .
    • Trifluoromethyl Position : The 6-CF₃ group enhances lipophilicity and binding to hydrophobic receptor pockets .
    • Solubility Optimization : Pyridinyl or fluoropyrimidine substituents (e.g., compound 35) improve aqueous solubility without compromising potency .
  • Microsomal Stability : Methyl substitution at the 4-position reduces CYP3A4 metabolism, enhancing half-life in preclinical species .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., compound 35 in shows 60% oral bioavailability in rats) to correlate in vitro IC₅₀ with in vivo ED₅₀ .
  • Tissue Distribution Studies : Use radiolabeled analogs to assess blood-brain barrier penetration, critical for CNS targets .
  • Metabolite Identification : LC-MS/MS detects active metabolites that may contribute to efficacy not captured in vitro .

Q. What strategies improve regioselectivity during functionalization of the imidazo[4,5-C]pyridine core?

Methodological Answer:

  • Protection/Deprotection : Trityl groups (e.g., 3.15 in ) direct reactions to specific nitrogen sites, minimizing side products .
  • Catalytic Control : Pd/C hydrogenation selectively removes benzyl groups without affecting the trifluoromethyl moiety .
  • Temperature Modulation : Low-temperature cycloadditions (e.g., dipolar reactions at 0°C) favor desired regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.